molecular formula C15H22N2O3 B14626610 1-Piperazinecarboxylic acid, 4-[(2-methoxyphenyl)methyl]-, ethyl ester CAS No. 55037-82-6

1-Piperazinecarboxylic acid, 4-[(2-methoxyphenyl)methyl]-, ethyl ester

Cat. No.: B14626610
CAS No.: 55037-82-6
M. Wt: 278.35 g/mol
InChI Key: MLUHGWQUEJIWKH-UHFFFAOYSA-N
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Description

1-Piperazinecarboxylic acid, 4-[(2-methoxyphenyl)methyl]-, ethyl ester is a chemical compound with the molecular formula C14H20N2O3 It is a derivative of piperazine, a heterocyclic organic compound that consists of a six-membered ring containing two nitrogen atoms at opposite positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Piperazinecarboxylic acid, 4-[(2-methoxyphenyl)methyl]-, ethyl ester typically involves the reaction of piperazine with ethyl chloroformate in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate carbamate, which then undergoes further reaction with 2-methoxybenzyl chloride to yield the final product. The reaction conditions generally include a solvent such as dichloromethane and a temperature range of 0-25°C.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

1-Piperazinecarboxylic acid, 4-[(2-methoxyphenyl)methyl]-, ethyl ester can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced derivatives.

    Substitution: Nucleophilic substitution reactions can occur, where the ethyl ester group can be replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium at room temperature.

    Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.

    Substitution: Nucleophiles such as amines in the presence of a base like sodium hydride in an aprotic solvent.

Major Products Formed

    Oxidation: Oxidized derivatives such as carboxylic acids.

    Reduction: Reduced derivatives such as alcohols.

    Substitution: Substituted products with various functional groups.

Scientific Research Applications

1-Piperazinecarboxylic acid, 4-[(2-methoxyphenyl)methyl]-, ethyl ester has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic effects, including its role as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Piperazinecarboxylic acid, 4-[(2-methoxyphenyl)methyl]-, ethyl ester involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction cascades and metabolic processes, depending on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 1-Piperazinecarboxylic acid, ethyl ester
  • 1-Piperazinecarboxylic acid, 4-(4-piperidinylmethyl)-, 1,1-dimethylethyl ester
  • 1-Piperazinecarboxylic acid, 4-[(2-methyl-1H-indol-3-yl)-2-thienylmethyl]-, ethyl ester

Uniqueness

1-Piperazinecarboxylic acid, 4-[(2-methoxyphenyl)methyl]-, ethyl ester is unique due to the presence of the 2-methoxyphenylmethyl group, which imparts specific chemical and biological properties. This structural feature can influence the compound’s reactivity, binding affinity, and overall efficacy in various applications.

Properties

CAS No.

55037-82-6

Molecular Formula

C15H22N2O3

Molecular Weight

278.35 g/mol

IUPAC Name

ethyl 4-[(2-methoxyphenyl)methyl]piperazine-1-carboxylate

InChI

InChI=1S/C15H22N2O3/c1-3-20-15(18)17-10-8-16(9-11-17)12-13-6-4-5-7-14(13)19-2/h4-7H,3,8-12H2,1-2H3

InChI Key

MLUHGWQUEJIWKH-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)N1CCN(CC1)CC2=CC=CC=C2OC

Origin of Product

United States

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